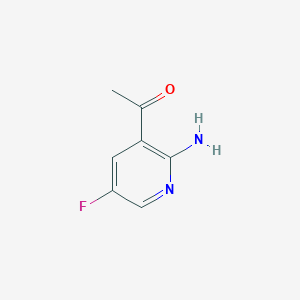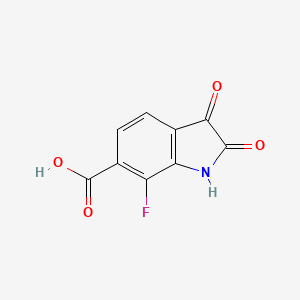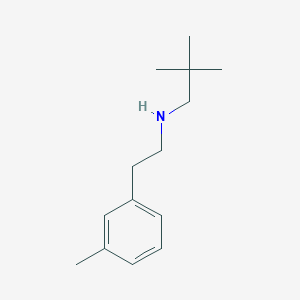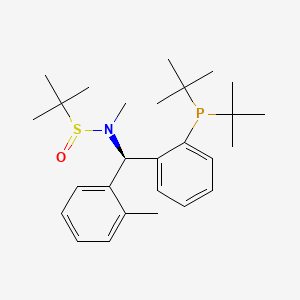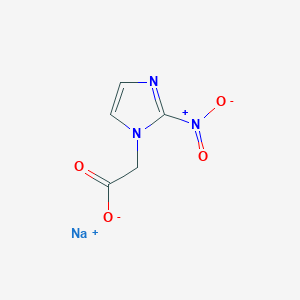
Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the second position of the imidazole ring and a sodium salt of the acetate group attached to the imidazole nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate typically involves the nitration of imidazole derivatives followed by the introduction of the acetate group. One common method involves the reaction of 2-nitroimidazole with sodium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoimidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with enzymes and proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities.
Ornidazole: Another nitroimidazole used in the treatment of infections.
Uniqueness
Sodium 2-(2-nitro-1H-imidazol-1-yl)acetate is unique due to its specific structural features, such as the presence of the sodium acetate group, which can influence its solubility and reactivity compared to other nitroimidazole derivatives.
Propriétés
Formule moléculaire |
C5H4N3NaO4 |
|---|---|
Poids moléculaire |
193.09 g/mol |
Nom IUPAC |
sodium;2-(2-nitroimidazol-1-yl)acetate |
InChI |
InChI=1S/C5H5N3O4.Na/c9-4(10)3-7-2-1-6-5(7)8(11)12;/h1-2H,3H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
RFROQEUYJLSIPR-UHFFFAOYSA-M |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


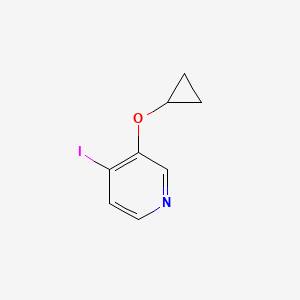
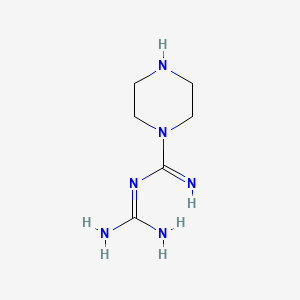
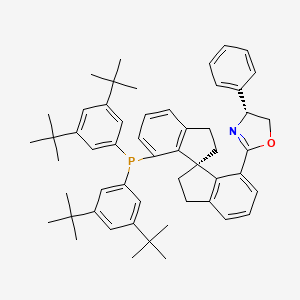


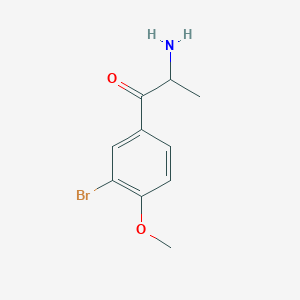
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
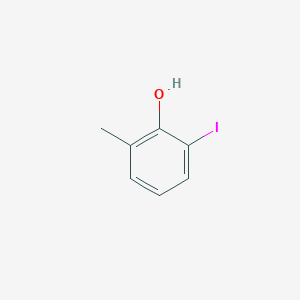

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
